molecular formula C49H86N24O15 B15364166 PKI (14-24)amide

PKI (14-24)amide

货号: B15364166
分子量: 1251.4 g/mol
InChI 键: JQHBSZVOKYMQJE-NCSLQZJCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PKI (14-24)amide is a synthetic peptide inhibitor derived from the heat-stable inhibitor protein of cAMP-dependent protein kinase (PKA). Its sequence corresponds to residues 14–24 of the native PKI protein, with an amidated C-terminus to enhance stability . The peptide acts as a competitive inhibitor by binding to the catalytic subunit of PKA, blocking its interaction with substrates. Key structural features include a cluster of basic residues (Arg¹⁷, Arg¹⁸, Arg¹⁹) critical for binding to the kinase’s active site and hydrophobic residues (Ile²¹, His²³, Asp²⁴) that stabilize interactions . This compound exhibits a Ki of 57–75 nM in vitro, making it a moderate-potency inhibitor compared to longer PKI fragments (e.g., PKI-(5-24)-amide, Ki = 2.3 nM) .

属性

分子式

C49H86N24O15

分子量

1251.4 g/mol

IUPAC 名称

(3S)-4-amino-3-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C49H86N24O15/c1-5-22(2)36(46(88)71-30(15-25-19-59-21-64-25)44(86)69-29(38(52)80)17-35(78)79)72-39(81)23(3)65-43(85)31(16-32(51)75)70-41(83)28(11-8-14-62-49(57)58)68-40(82)26(9-6-12-60-47(53)54)67-34(77)20-63-45(87)37(24(4)74)73-42(84)27(66-33(76)18-50)10-7-13-61-48(55)56/h19,21-24,26-31,36-37,74H,5-18,20,50H2,1-4H3,(H2,51,75)(H2,52,80)(H,59,64)(H,63,87)(H,65,85)(H,66,76)(H,67,77)(H,68,82)(H,69,86)(H,70,83)(H,71,88)(H,72,81)(H,73,84)(H,78,79)(H4,53,54,60)(H4,55,56,61)(H4,57,58,62)/t22-,23-,24+,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1

InChI 键

JQHBSZVOKYMQJE-NCSLQZJCSA-N

手性 SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN

规范 SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

PKI (14-24)amide is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of this compound involves scaling up the SPPS process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.

化学反应分析

Types of Reactions

PKI (14-24)amide primarily undergoes reactions related to its role as a PKA inhibitor. These include:

  • Oxidation: : Oxidation reactions can occur on the amino acid residues, particularly on the sulfur-containing amino acids.

  • Reduction: : Reduction reactions are less common but can occur under specific conditions.

  • Substitution: : Substitution reactions can involve the replacement of functional groups on the peptide backbone.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of this compound, as well as substituted derivatives with altered functional groups.

科学研究应用

PKI (14-24)amide is widely used in scientific research due to its ability to inhibit PKA. Its applications include:

  • Chemistry: : Studying the role of PKA in various chemical processes.

  • Biology: : Investigating the effects of PKA inhibition on cellular signaling pathways.

  • Medicine: : Exploring potential therapeutic uses of PKA inhibitors in treating diseases such as cancer and diabetes.

  • Industry: : Developing PKA inhibitors for use in biotechnological applications.

作用机制

PKI (14-24)amide exerts its effects by binding to the regulatory subunits of PKA, preventing the binding of cAMP. This inhibition disrupts the activation of PKA and its downstream signaling pathways, leading to altered cellular responses. The molecular targets include PKA regulatory subunits, and the pathways involved are those regulated by PKA, such as the cAMP-dependent pathway.

相似化合物的比较

Structural and Functional Differences

The inhibitory potency of PKI peptides depends heavily on their length and specific residues. Below is a comparative analysis of PKI (14-24)amide and related analogs:

Table 1: Key PKI Peptide Inhibitors and Their Properties
Compound Name Sequence (Residues) Length Ki (nM) Key Features
PKI (5-24)-amide Thr⁵–Asp²⁴ 20 2.3 Retains full potency; residues 5–9 (Thr-Tyr-Ala-Asp-Phe) stabilize α-helix and enhance binding .
PKI (6-22)-amide Thr⁶–Ile²² 17 2.8 Removal of Thr⁵ reduces potency by <3-fold; critical residues (Phe¹⁰, Tyr⁷) preserved .
PKI (14-24)-amide Gly¹⁴–Asp²⁴ 11 57–75 Truncated N-terminal; lacks residues 5–13, resulting in ~25-fold lower potency than PKI (5-24)-amide .
PKI (14-22)-amide Gly¹⁴–Ile²² 9 75 Further truncation of C-terminal residues (His²³, Asp²⁴) reduces potency by ~30% compared to PKI (14-24)-amide .
Myristoylated PKI (14-22)amide Myr-Gly¹⁴–Ile²² 9 36 N-terminal myristoylation enhances cell permeability; retains moderate potency .

Mechanistic Insights

  • N-Terminal Residues : Deletion of residues 5–13 (e.g., PKI-(14-24)-amide vs. PKI-(5-24)-amide) causes a 50–100-fold loss in potency due to the absence of stabilizing hydrophobic interactions (Phe¹⁰, Tyr⁷) and disruption of the α-helix structure .
  • C-Terminal Residues : Removal of His²³ and Asp²⁴ (as in PKI-(14-22)-amide) reduces potency by ~30%, highlighting their role in substrate binding .

Substrate Selectivity

This compound exhibits substrate-dependent efficacy. For example:

  • At 1 μM, it inhibits 91.5% of (Ala³⁴)H2B(29-35) phosphorylation but only 86.4% of Kemptide phosphorylation .
  • This contrasts with PKI (5-22)-amide, which shows near-complete inhibition (>95%) of all substrates at 1 μM .

Key Research Findings

Residue-Specific Contributions :

  • Substitution of Phe¹⁰ with alanine in PKI-(6-22)-amide reduces potency by 270-fold , while leucine substitution causes only a 33-fold loss , emphasizing the importance of hydrophobicity at this position .
  • Gly¹⁷ and Asn¹⁹ in PKI-(14-24)-amide are critical for maintaining backbone flexibility and kinase interaction .

Truncation Effects :

  • PKI-(14-24)-amide has a Ki of 57 nM , compared to 800 nM for PKI-(14-30)-amide, indicating that C-terminal extensions beyond residue 24 impair binding .

Comparative Efficacy :

  • This compound is ~25-fold less potent than PKI (5-24)-amide but more potent than PKI-(11-24)-amide (Ki = 800 nM) due to the exclusion of destabilizing N-terminal residues (Ile¹¹–Ser¹³) .

生物活性

PKI (14-24)amide is a potent inhibitor of protein kinase A (PKA), a critical enzyme involved in various cellular signaling pathways. This article reviews the biological activity of this compound, including its mechanism of action, effects on different cellular processes, and relevant case studies.

Structure and Properties

Chemical Information:

  • Molecular Formula: C₄₉H₈₆N₂₄O₁₅
  • Molecular Weight: 1251.36 g/mol
  • CAS Number: 100853-61-0

This compound is derived from the protein kinase inhibitor peptide (PKI), which is known for its ability to inhibit cAMP-dependent PKA activity effectively. The compound's structure allows it to bind specifically to PKA, preventing its activation by cAMP.

This compound inhibits PKA by binding to its regulatory subunits, thereby preventing the release of the catalytic subunit necessary for enzymatic activity. This inhibition can lead to significant downstream effects on various signaling pathways, particularly those involving G-protein-coupled receptors (GPCRs).

Biological Effects

  • Inhibition of PKA Activity:
    • This compound has been shown to strongly inhibit cyclic AMP-dependent protein kinase activity in cell homogenates, demonstrating its potency as a PKA inhibitor .
  • Impact on Cellular Processes:
    • In studies involving Schistosoma mansoni, exposure to this compound resulted in a dose-dependent inhibition of egg production, indicating its potential use in parasitology .
    • Additionally, research indicates that PKI can influence multiple isoforms of protein kinase C (PKC), suggesting broader implications for cellular signaling beyond just PKA inhibition .

Table 1: Summary of Key Research Findings on this compound

StudyOrganism/Cell TypeConcentrationEffect Observed
Nörenberg et al. (1998)Rat Neostriatal NeuronsNot specifiedInhibition of NMDA receptor conductance
Takuma et al. (1988)Pancreatic Cells1–100 µMInhibition of amylase release
PMC2875359Schistosoma mansoni1–100 µMInhibition of egg production in a dose-dependent manner
JBC Study (2018)Mouse KinasesVariesInhibition of PKA; activation of PKC at higher concentrations

Case Study: Effects on Schistosoma mansoni

In a controlled experiment, adult S. mansoni worms were treated with varying concentrations of this compound and observed for egg production over six days. The results demonstrated that higher concentrations led to significant reductions in egg output, highlighting the compound's potential as a therapeutic agent against schistosomiasis .

常见问题

Q. What is the molecular mechanism by which PKI (14-24)amide inhibits PKA activity?

this compound acts as a competitive inhibitor by binding to the catalytic subunit of cAMP-dependent protein kinase A (PKA), blocking its interaction with ATP and substrates. This inhibition is concentration-dependent, with maximal suppression observed at ~50 µM in vitro, beyond which efficacy plateaus due to saturation kinetics . Methodologically, researchers can validate this mechanism using kinase activity assays with purified PKA and ATP analogs, as demonstrated in dose-response studies .

Q. What is the recommended concentration range for this compound in cell-free assays?

Experimental data indicate that this compound exhibits a sigmoidal dose-response curve, with effective inhibition starting at 10 µM and reaching near-complete suppression (~90%) at 50 µM . Researchers should titrate concentrations within this range while accounting for assay-specific variables (e.g., ATP levels, incubation time) to avoid off-target effects at higher doses.

Q. How should this compound be stored to ensure stability?

Synthetic PKI peptides, including this compound, require storage at -80°C to -20°C in lyophilized form to prevent degradation. Reconstituted solutions should be aliquoted and used within one month at -80°C or one week at 4°C . Stability tests via mass spectrometry or HPLC are recommended for long-term studies.

Advanced Experimental Design and Analysis

Q. How can structural modifications (e.g., myristoylation or sequence truncation) enhance this compound’s inhibitory specificity or cellular uptake?

Myristoylation of PKI analogs (e.g., PKI 14-22 amide) improves membrane permeability, enabling intracellular PKA inhibition in phagocytosis and neutrophil adhesion assays . To compare analogs, researchers should use standardized kinase activity assays (e.g., radiometric or fluorescence-based) and cellular models (e.g., neutrophils or transfected cell lines) while controlling for peptide solubility and off-target kinase interactions .

Q. What experimental strategies resolve discrepancies in this compound efficacy across studies?

Contradictory results may arise from differences in assay systems (e.g., cell lysates vs. intact cells) or PKA isoform expression. To address this:

  • Perform parallel experiments with isoform-specific PKA inhibitors (e.g., H-89 for selective inhibition ).
  • Validate results using orthogonal methods, such as FRET-based PKA activity reporters or phosphoproteomics .
  • Include positive controls (e.g., forskolin for cAMP induction) and negative controls (scrambled peptide sequences) .

Q. How does this compound compare to small-molecule PKA inhibitors like H-89 in terms of selectivity and applicability?

While this compound is a peptide-based inhibitor with high specificity for PKA’s catalytic subunit, H-89 (Ki = 48 nM) exhibits broader off-target effects on PKG and calcium-dependent kinases . Researchers should select based on experimental context:

  • Use this compound for cell-free systems or short-term cellular assays.
  • Opt for H-89 in prolonged cell culture studies requiring membrane permeability, but validate selectivity via kinase profiling panels .

Q. How can the PICO framework guide the design of studies comparing this compound with other inhibitors?

Apply the PICO (Population, Intervention, Comparison, Outcome) framework:

  • Population : Specific cell type or enzyme preparation (e.g., neutrophil lysates).
  • Intervention : this compound at 50 µM.
  • Comparison : H-89 (10 µM) or PKI (5-24)amide.
  • Outcome : PKA activity (% inhibition) measured via kinase assay . This structure ensures methodological rigor and comparability across studies.

Methodological and Literature Review Considerations

Q. What databases and frameworks are recommended for synthesizing this compound research?

Prioritize primary literature from PubMed, Google Scholar, and JSTOR, avoiding non-peer-reviewed platforms. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions . For systematic reviews, employ PICO to structure search terms and filter studies by experimental design (e.g., concentration ranges, assay types) .

Q. How can researchers optimize this compound protocols for novel cell models?

  • Conduct pilot dose-response curves in the target cell line.
  • Assess cellular uptake via fluorescence-labeled analogs or Western blotting for PKA substrate phosphorylation (e.g., CREB).
  • Cross-validate with genetic knockdown (e.g., siRNA targeting PKA subunits) to confirm inhibitor specificity .

Q. What statistical approaches are suitable for analyzing this compound dose-response data?

Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate IC₅₀ values and assess cooperativity. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons, ensuring replicates account for inter-assay variability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。